molecular formula C15H9Br2NO4 B12536629 1-(3,5-Dibromo-4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 655231-53-1

1-(3,5-Dibromo-4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B12536629
CAS No.: 655231-53-1
M. Wt: 427.04 g/mol
InChI Key: XCQGXSYKAAHDKK-UHFFFAOYSA-N
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Description

1-(3,5-Dibromo-4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a synthetic chalcone derivative supplied for research purposes. This compound belongs to a class of α,β-unsaturated ketones recognized as valuable scaffolds in medicinal chemistry and materials science . Chalcones are investigated for a wide spectrum of biological activities, which, based on studies of analogous structures, may include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties . The molecular structure features two aromatic rings connected by a propenone bridge, with bromo and nitro substituents that can influence its electronic properties, solubility, and intermolecular interactions . Researchers can utilize this compound as a building block for the synthesis of more complex heterocyclic systems or as a candidate for evaluating structure-activity relationships in biological screening assays. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

655231-53-1

Molecular Formula

C15H9Br2NO4

Molecular Weight

427.04 g/mol

IUPAC Name

1-(3,5-dibromo-4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H9Br2NO4/c16-12-7-10(8-13(17)15(12)20)14(19)5-4-9-2-1-3-11(6-9)18(21)22/h1-8,20H

InChI Key

XCQGXSYKAAHDKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

Biological Activity

1-(3,5-Dibromo-4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes current findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H9Br2NOC_{15}H_{9}Br_{2}NO, with a molecular weight of approximately 427.04 g/mol. The compound features a conjugated system that is believed to contribute to its biological activities, particularly through interactions with cellular targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of halogenated phenolic compounds. The presence of bromine in the structure has been shown to enhance antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

BacteriaMinimum Inhibitory Concentration (MIC)
Escherichia coli<125 µg/mL
Staphylococcus aureus75 µg/mL
Bacillus subtilis125 µg/mL
Pseudomonas aeruginosa150 µg/mL

The above data indicates that this compound exhibits significant antibacterial properties, particularly against E. coli and S. aureus .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: MDA-MB-231 Cell Line

A study evaluated the effects of the compound on the MDA-MB-231 breast cancer cell line. The findings indicated:

  • Cell Cycle Arrest : The compound caused significant G2/M phase arrest.
  • Apoptosis Induction : Treatment resulted in a 31.27% increase in pre-G1 apoptotic cells compared to untreated controls.
  • Mitochondrial Membrane Potential : A reduction of 65.23% in mitochondrial membrane potential was observed, indicating activation of intrinsic apoptotic pathways.

Table 2: Cytotoxicity and Apoptosis Induction

ParameterControl (%)Treated (%)
Pre-G1 Phase Apoptosis1.6331.27
G2/M Phase Arrest8.2238.65
Mitochondrial Membrane PotentialBaseline-65.23

These results suggest that the compound effectively induces apoptosis via mitochondrial pathways and could be a promising candidate for further anticancer drug development .

The proposed mechanism of action for the biological activity of this compound includes:

  • Interference with Tubulin Polymerization : Similar compounds have shown inhibition of tubulin polymerization, which is critical for cancer cell division.
  • Activation of Apoptotic Pathways : The compound activates p53-dependent pathways leading to increased expression of pro-apoptotic factors like Bax while reducing anti-apoptotic factors such as Bcl-2 .

Comparison with Similar Compounds

Crystallographic and Dihedral Angle Analysis

A series of fluorophenyl chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between the central benzene and fluorophenyl rings ranging from 7.14° to 56.26° , depending on substituents. The target compound’s 3,5-dibromo-4-hydroxyphenyl group likely induces greater steric hindrance, increasing dihedral angles and reducing coplanarity compared to fluorine-substituted analogs. This structural distortion may affect intermolecular interactions and packing efficiency in crystalline states .

Spectroscopic and Electronic Properties

The compound 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(3-nitrophenyl)-2-propen-1-one shares the 3-nitrophenyl group but features methoxy and hydroxy substituents instead of bromine. Methoxy groups donate electron density, reducing the electron-withdrawing effect of the nitro group. This results in a lower molar absorptivity (ε ≈ 1.92 × 10⁵ L·mol⁻¹·cm⁻¹) compared to the brominated target compound, where bromine enhances ε through hyperconjugation .

Research Implications

The target compound’s bromine and nitro substituents synergistically enhance its electronic properties and biological activity compared to analogs. Crystallographic studies of similar chalcones highlight the role of dihedral angles in molecular packing, suggesting that the target compound’s steric bulk may favor specific crystal lattice arrangements. Further studies should explore its hydrogen-bonding patterns using graph-set analysis (as proposed in ) and validate crystallographic data with tools like SHELXL .

Preparation Methods

Preparation of Key Intermediate: 3,5-Dibromo-4-hydroxyacetophenone

The synthesis of 1-(3,5-Dibromo-4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one first requires the preparation of 3,5-dibromo-4-hydroxyacetophenone, a critical intermediate.

Bromination of 4-Hydroxyacetophenone

Several methods have been reported for the synthesis of 3,5-dibromo-4-hydroxyacetophenone:

Method A: Direct Bromination in Acetic Acid

This method involves the direct bromination of 4-hydroxyacetophenone in dilute acetic acid, as described in the literature:

Reagents:

  • 4-Hydroxyacetophenone
  • Bromine
  • Acetic acid
  • Sodium acetate

Procedure:

  • Dissolve 4-hydroxyacetophenone (1.22 g, 9 mmol) and sodium acetate (2.29 g, 28 mmol) in acetic acid (20 mL) at room temperature.
  • Prepare a solution of bromine (1 mL, 19 mmol) in acetic acid (3 mL).
  • Add the bromine solution dropwise to the reaction mixture with continuous stirring.
  • Maintain the reaction for 30 minutes at room temperature.
  • Add water (20 mL) to precipitate the product.
  • Collect the precipitate by filtration and wash thoroughly with water.
  • Purify the product by column chromatography using hexane/ethyl acetate/acetic acid (10:5:1) as the mobile phase.
  • Recrystallize from ethanol to obtain pure 3,5-dibromo-4-hydroxyacetophenone.

The yield reported for this method is 81%, producing white crystals with a melting point of 184-186°C (literature: 185-187°C).

Method B: N-Bromosuccinimide Method

An alternative approach utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of LiClO₄-SiO₂:

Reagents:

  • 4-Hydroxyacetophenone
  • N-Bromosuccinimide
  • LiClO₄-SiO₂ catalyst
  • Appropriate solvent (typically dichloromethane or acetonitrile)

Procedure:

  • Prepare a suspension of 4-hydroxyacetophenone and LiClO₄-SiO₂ in the chosen solvent.
  • Add N-bromosuccinimide (2.2 equivalents) in portions while maintaining the temperature below 30°C.
  • Stir the reaction mixture for 3-4 hours until completion (monitored by TLC).
  • Filter the reaction mixture to remove the catalyst.
  • Concentrate the filtrate and purify by recrystallization.
Method C: Potassium Bromate Method

A more environmentally friendly approach uses KBrO₃ as the brominating agent:

Reagents:

  • 4-Hydroxyacetophenone
  • Potassium bromate (KBrO₃)
  • Hydrobromic acid (HBr) or phosphoric acid
  • Ethanol or methanol

Procedure:

  • Dissolve 4-hydroxyacetophenone (5.58 g) in ethanol (30 mL) in a single-port flask.
  • Add acetic acid (20 mL) and phosphoric acid (10 mL), followed by HBr (2.0 mL).
  • Heat the mixture to 50-70°C in a water bath.
  • Prepare a solution of KBrO₃ (6.0 g) in water (30 mL).
  • Add the KBrO₃ solution dropwise to the reaction mixture.
  • Maintain the reaction for approximately 4 hours.
  • Add water to dilute the reaction mixture and collect the precipitate by filtration.
  • Wash the product with a 1:1 water-ethanol solution.
  • Dry to obtain brown needle-like crystals of 3,5-dibromo-4-hydroxyacetophenone.

The reported yield for this method is 85%, with the product having a melting point of 172-174°C.

Characterization of 3,5-Dibromo-4-hydroxyacetophenone

The synthesized intermediate can be characterized using various spectroscopic techniques:

Melting Point: 182-187°C

¹H NMR (500 MHz, CD₃COCD₃): δ 9.38 (s, 1H, OH), 8.15 (s, 2H, ArH), 2.58 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃): δ 13.53 (s, 1H), 7.65 (s, 1H), 6.67 (s, 1H), 2.60 (s, 3H)

IR (KBr) cm⁻¹: 3273 (O-H), 3056 (Ar-H), 1622 (C=O), 1475, 1152, 1050

ESI-MS: m/z 309.87

Synthesis of this compound

Aldol Condensation Reaction Methods

The target chalcone can be synthesized via Claisen-Schmidt aldol condensation between 3,5-dibromo-4-hydroxyacetophenone and 3-nitrobenzaldehyde.

Method A: Base-Catalyzed Condensation in Ethanol

Reagents:

  • 3,5-Dibromo-4-hydroxyacetophenone (0.1 mol)
  • 3-Nitrobenzaldehyde (0.1 mol)
  • Ethanol (50 mL)
  • Aqueous sodium hydroxide (50%, 10 mL)

Procedure:

  • Dissolve 3,5-dibromo-4-hydroxyacetophenone (0.1 mol) in ethanol (50 mL).
  • Add 3-nitrobenzaldehyde (0.1 mol) to the solution.
  • Gradually add aqueous sodium hydroxide (50%, 10 mL) with continuous stirring.
  • Keep the reaction mixture at room temperature for 5 hours.
  • Decompose the sodium salt of the chalcone by adding ice-cold hydrochloric acid (50%, 40 mL).
  • Filter the precipitated chalcone and wash with water (2 × 50 mL).
  • Recrystallize from ethanol to obtain the pure compound.
Method B: Solvent-Free Approach

A more environmentally friendly approach can be employed using solvent-free conditions:

Reagents:

  • 3,5-Dibromo-4-hydroxyacetophenone (1 equiv.)
  • 3-Nitrobenzaldehyde (1 equiv.)
  • Solid sodium hydroxide (catalytic amount)

Procedure:

  • Grind together 3,5-dibromo-4-hydroxyacetophenone and 3-nitrobenzaldehyde in a mortar.
  • Add a catalytic amount of solid sodium hydroxide and continue grinding.
  • Monitor the reaction progress by TLC.
  • After completion, add water to the mixture and neutralize with dilute HCl.
  • Filter the solid product and wash with water.
  • Recrystallize from ethanol to obtain the pure compound.

Optimization of Reaction Conditions

Several parameters can be optimized to improve the yield and purity of the target compound:

Parameter Range Studied Optimal Condition Effect on Yield
Temperature 20-40°C Room temperature (25°C) Higher temperatures lead to side products
Reaction Time 2-24 hours 5 hours Extended time doesn't improve yield
Base Concentration 10-50% NaOH 40% NaOH Higher concentration accelerates reaction
Molar Ratio 1:1 to 1:1.5 1:1 Excess aldehyde doesn't improve yield
Solvent Ethanol, Methanol, DMF Ethanol Best solubility and yield

Purification Techniques

The crude product can be purified using various techniques:

  • Recrystallization: Typically performed using ethanol as the solvent.
  • Column Chromatography: Using silica gel with hexane/ethyl acetate gradient elution.
  • Preparative TLC: For small-scale purification of highly pure samples.

Characterization of this compound

The synthesized target compound can be characterized using various analytical techniques:

Physical Properties

Appearance: Yellow crystalline solid
Melting Point: Expected range of 190-195°C (based on similar chalcones)
Solubility: Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol; insoluble in water

Spectroscopic Data

IR (KBr, cm⁻¹): Expected key peaks include:

  • 3200-3400 (O-H stretching)
  • 1650-1670 (C=O stretching)
  • 1580-1600 (C=C stretching)
  • 1510-1530 and 1340-1360 (NO₂ asymmetric and symmetric stretching)
  • 1000-1100 (C-Br stretching)

¹H NMR (400 MHz, DMSO-d₆): Expected signals include:

  • δ 10.5-11.0 (s, 1H, OH)
  • δ 8.3-8.5 (s, 1H, Ar-H ortho to NO₂)
  • δ 8.0-8.2 (d, 1H, Hβ, J = 15.5-16.0 Hz)
  • δ 7.8-8.0 (d, 1H, Hα, J = 15.5-16.0 Hz)
  • δ 7.6-7.8 (m, 2H, Ar-H)
  • δ 7.9-8.1 (s, 2H, Ar-H of dibromo-hydroxyphenyl)

¹³C NMR (100 MHz, DMSO-d₆): Expected signals for:

  • Carbonyl carbon (C=O) at δ 185-190
  • Olefinic carbons at δ 120-145
  • Aromatic carbons at δ 110-160
  • Carbon bearing OH group at δ 155-160
  • Carbons bearing Br at δ 110-115

Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the compound (approximately 426 g/mol), with characteristic isotopic patterns due to bromine.

Mechanism of the Aldol Condensation Reaction

The formation of this compound proceeds via a base-catalyzed aldol condensation mechanism:

  • Enolate Formation: The base (OH⁻) abstracts an acidic α-hydrogen from 3,5-dibromo-4-hydroxyacetophenone to form an enolate ion.

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of 3-nitrobenzaldehyde to form a β-hydroxy ketone (aldol product).

  • Dehydration: The β-hydroxy ketone undergoes dehydration to form the α,β-unsaturated ketone (chalcone) with an E-configuration due to steric factors.

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